Sorbitol-6-phosphate
Overview
Description
Sorbitol-6-phosphate is a phosphorylated derivative of sorbitol, a sugar alcohol. It plays a crucial role in the metabolic pathways of various organisms, particularly in plants where it is involved in the synthesis of sorbitol. This compound is synthesized from glucose-6-phosphate and is a key intermediate in the sorbitol biosynthesis pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sorbitol-6-phosphate can be synthesized through the enzymatic reduction of glucose-6-phosphate using this compound dehydrogenase. This enzyme catalyzes the conversion of glucose-6-phosphate to this compound in the presence of NADPH as a cofactor .
Industrial Production Methods: In industrial settings, this compound is typically produced through biotechnological processes involving genetically engineered microorganisms that express the necessary enzymes for its synthesis. These processes are optimized for high yield and purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form fructose-6-phosphate.
Hydrolysis: this compound can be hydrolyzed by this compound phosphatase to produce sorbitol and inorganic phosphate.
Common Reagents and Conditions:
Oxidation: NAD+ is commonly used as a cofactor in the oxidation of this compound to fructose-6-phosphate.
Hydrolysis: The hydrolysis reaction requires water and is catalyzed by this compound phosphatase.
Major Products:
Oxidation: Fructose-6-phosphate.
Hydrolysis: Sorbitol and inorganic phosphate.
Scientific Research Applications
Mechanism of Action
Sorbitol-6-phosphate exerts its effects primarily through its role as an intermediate in the sorbitol biosynthesis pathway. The enzyme this compound dehydrogenase catalyzes the reduction of glucose-6-phosphate to this compound in the presence of NADPH. This reaction is crucial for the synthesis of sorbitol, which serves as an important osmoprotectant in plants . The molecular targets involved in this pathway include glucose-6-phosphate and NADPH .
Comparison with Similar Compounds
Mannitol-6-phosphate: Similar to sorbitol-6-phosphate, mannitol-6-phosphate is a phosphorylated sugar alcohol involved in the mannitol biosynthesis pathway.
Fructose-6-phosphate: This compound is an intermediate in the glycolysis pathway and can be formed from the oxidation of this compound.
Glucose-6-phosphate: The precursor to this compound in the sorbitol biosynthesis pathway.
Uniqueness: this compound is unique in its specific role in the sorbitol biosynthesis pathway, particularly in plants where it contributes to osmoprotection under stress conditions . Its synthesis and metabolism are tightly regulated, making it a critical component in plant physiology .
Properties
IUPAC Name |
2,3,4,5,6-pentahydroxyhexyl dihydrogen phosphate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15O9P/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14/h3-11H,1-2H2,(H2,12,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GACTWZZMVMUKNG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(COP(=O)(O)O)O)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15O9P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20864641 | |
Record name | 1-O-Phosphonohexitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20864641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Sorbitol-6-phosphate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005831 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
13270-18-3, 20479-58-7 | |
Record name | 1-O-Phosphonohexitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20864641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sorbitol-6-phosphate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005831 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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